Cas no 39732-01-9 (Benzoic acid,2-(2-furanyl)-, methyl ester)

Benzoic acid,2-(2-furanyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(2-furanyl)-, methyl ester
- 2-FURAN-2-YL-BENZOIC ACID METHYL ESTER
- methyl 2-(2-furyl)benzoate
- 2-(2-furyl)benzoic acid methyl ester
- methyl 2-furancarboxylate
- Methyl-2-furylbenzoat
- RARECHEM AL BF 1439
- MFCD04039126
- 39732-01-9
- A824713
- FT-0639569
- TS-02869
- CS-0323279
- AKOS004117569
- BB 0222417
- methyl 2-(furan-2-yl)benzoate
-
- MDL: MFCD04039126
- Inchi: InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3
- InChI Key: WQAMGCYGCDNQDW-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=CC=C1C2=CC=CO2
Computed Properties
- Exact Mass: 202.06300
- Monoisotopic Mass: 202.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 39.4Ų
Experimental Properties
- Density: 1.152g/cm3
- Boiling Point: 317.2ºC at 760mmHg
- Flash Point: 145.6ºC
- Refractive Index: 1.538
- PSA: 39.44000
- LogP: 2.73320
Benzoic acid,2-(2-furanyl)-, methyl ester Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Benzoic acid,2-(2-furanyl)-, methyl ester Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Benzoic acid,2-(2-furanyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313737-1g |
Methyl 2-(furan-2-yl)benzoate |
39732-01-9 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM313737-5g |
Methyl 2-(furan-2-yl)benzoate |
39732-01-9 | 95% | 5g |
$771 | 2021-08-18 | |
Apollo Scientific | OR7545-1g |
Methyl 2-(fur-2-yl)benzoate |
39732-01-9 | 95 | 1g |
£180.00 | 2025-02-20 | |
abcr | AB224935-500 mg |
Methyl 2-(2-furyl)benzoate, 95%; . |
39732-01-9 | 95% | 500 mg |
€188.00 | 2023-07-20 | |
abcr | AB224935-500mg |
Methyl 2-(2-furyl)benzoate, 95%; . |
39732-01-9 | 95% | 500mg |
€191.60 | 2025-02-13 | |
Apollo Scientific | OR7545-250mg |
Methyl 2-(fur-2-yl)benzoate |
39732-01-9 | 95 | 250mg |
£81.00 | 2025-02-20 | |
Apollo Scientific | OR7545-5g |
Methyl 2-(fur-2-yl)benzoate |
39732-01-9 | 95 | 5g |
£720.00 | 2025-02-20 | |
abcr | AB224935-1 g |
Methyl 2-(2-furyl)benzoate, 95%; . |
39732-01-9 | 95% | 1 g |
€234.00 | 2023-07-20 | |
abcr | AB224935-5 g |
Methyl 2-(2-furyl)benzoate, 95%; . |
39732-01-9 | 95% | 5 g |
€785.90 | 2023-07-20 | |
abcr | AB224935-250mg |
Methyl 2-(2-furyl)benzoate, 95%; . |
39732-01-9 | 95% | 250mg |
€137.00 | 2025-02-13 |
Benzoic acid,2-(2-furanyl)-, methyl ester Related Literature
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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6. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
Additional information on Benzoic acid,2-(2-furanyl)-, methyl ester
Benzoic acid,2-(2-furanyl)-, methyl ester (CAS No. 39732-01-9): A Comprehensive Overview
Benzoic acid,2-(2-furanyl)-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 39732-01-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid features a furanyl moiety, which imparts unique chemical and biological properties. Its structure, consisting of a benzene ring substituted with a methoxy group and an ortho-furanyl group, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The chemical structure of Benzoic acid,2-(2-furanyl)-, methyl ester is characterized by its aromaticity and the presence of functional groups that can participate in diverse chemical reactions. The benzene ring provides a stable aromatic core, while the ester group (-COOCH₃) and the furanyl group (-O-C₄H₃) contribute to its reactivity and interaction with biological systems. This compound's unique combination of functional groups has garnered interest from researchers exploring novel synthetic pathways and bioactive molecules.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. The furan moiety in Benzoic acid,2-(2-furanyl)-, methyl ester is particularly noteworthy, as furan derivatives have been implicated in various pharmacological applications. Studies have demonstrated that furan-based compounds can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The presence of this moiety in Benzoic acid,2-(2-furanyl)-, methyl ester suggests that it may possess similar bioactivities, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of Benzoic acid,2-(2-furaryl)-methyl ester is its potential as a building block for more complex molecules. In synthetic organic chemistry, esters are frequently used as intermediates due to their stability and ease of modification. The methoxy group on the benzene ring can be further functionalized through various reactions such as hydrolysis, reduction, or coupling reactions, allowing chemists to tailor the molecule's properties for specific applications. This flexibility makes Benzoic acid,2-(2-furanyl)-methyl ester a valuable asset in the chemist's toolkit.
The biological activity of Benzoic acid,2-(2-furaryl)-methyl ester has been explored in several recent studies. Research has indicated that this compound may interact with biological targets in ways that could be beneficial for therapeutic purposes. For instance, its structural similarity to certain known bioactive compounds suggests that it could modulate enzyme activity or interfere with signaling pathways relevant to diseases such as cancer or inflammation. While further research is needed to fully elucidate its mechanisms of action, these preliminary findings are promising.
Moreover, the synthesis of Benzoic acid,2-(2-furaryl)-methyl ester has been optimized by several research groups to enhance yield and purity. Advances in synthetic methodologies have enabled the production of this compound on both laboratory and industrial scales. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the furanyl-substituted benzene ring efficiently. These advancements not only facilitate access to Benzoic acid,2-(2-furaryl)-methyl ester but also contribute to the broader field of organic synthesis by providing new strategies for constructing complex molecules.
The applications of Benzoic acid,2-(2-furaryl)-methyl ester extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Additionally, its potential biological activities have led to investigations into its use as a natural product mimic or lead compound for developing new agrochemicals that target specific pests or pathogens.
In conclusion, Benzoic acid,2-(2-furanyl)-methyl ester (CAS No. 39732-01-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure combining a benzoate ester with a furanyl group provides opportunities for diverse chemical modifications and biological investigations. As research continues to uncover new synthetic methods and pharmacological properties, this compound is likely to remain a cornerstone in the development of novel chemical entities across multiple disciplines.
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